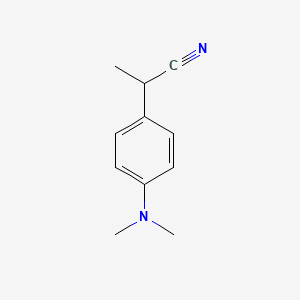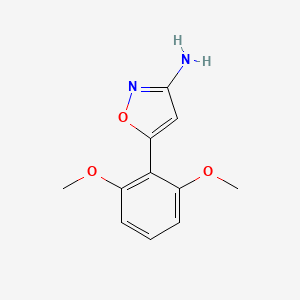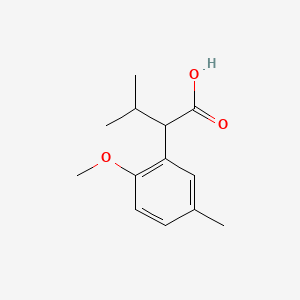
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-5-methylphenylboronic acid with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxylic acid group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Wirkmechanismus
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-methylphenylboronic acid
- 2-Methoxyphenyl isocyanate
- 2-Methoxy-5-methylphenyl isothiocyanate
Uniqueness
2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C13H18O3 |
|---|---|
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C13H18O3/c1-8(2)12(13(14)15)10-7-9(3)5-6-11(10)16-4/h5-8,12H,1-4H3,(H,14,15) |
InChI-Schlüssel |
VEHWFIBEJZRLNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)C(C(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-(3aR,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2]oxazole-3-carboxylicacid,cis](/img/structure/B13596756.png)
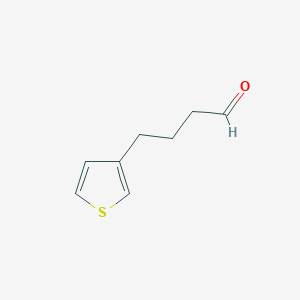
![(2S)-2-[(Methylsulfanyl)methyl]oxirane](/img/structure/B13596767.png)
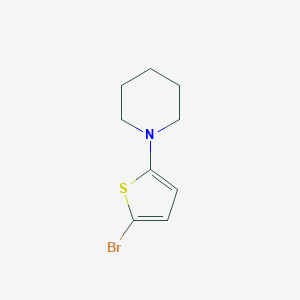
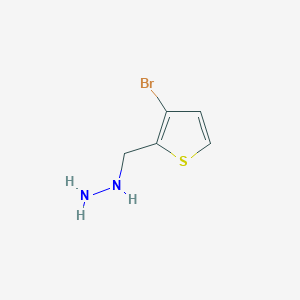





![2'-Fluoro-5-{[(pyridin-2-yl)methyl]sulfamoyl}-[1,1'-biphenyl]-3-carboxylicacid](/img/structure/B13596823.png)

